molecular formula C21H22O9 B191405 Gardenin A CAS No. 21187-73-5

Gardenin A

Cat. No. B191405
CAS RN: 21187-73-5
M. Wt: 418.4 g/mol
InChI Key: MQBFFYQCZCKSBX-UHFFFAOYSA-N
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Description

Gardening A is a form of gardening that has gained popularity in recent years. It is a method of gardening that uses natural, sustainable practices to create and maintain a healthy garden. Gardening A is based on the principles of permaculture, which seeks to create a self-sustaining system of plants and animals that can be sustained over time. Gardening A is a great way to create a healthy, sustainable garden that is both beautiful and productive.

Scientific Research Applications

1. Metabolic Pathways and Biotransformation

Gardenin A, a hydroxylated polymethoxyflavone, undergoes various biotransformations in rats, including methylation, demethoxylation, glucuronide conjugation, and sulfate conjugation. These metabolic pathways are crucial for understanding the in vivo effects of Gardenin A (Zhang et al., 2015).

2. Neurotrophic Effects

Gardenin A has been studied for its neurotrophic effects, particularly in promoting neuritogenesis and neuronal differentiation in PC12 cells. This research highlights its potential in neuroprotective strategies (Chiu et al., 2013).

3. Antihyperlipidemic and Hepatoprotective Properties

Studies have demonstrated the antihyperlipidemic and hepatoprotective effects of Gardenin A. In rodent models, it significantly lowered lipid levels and demonstrated protective effects against non-alcoholic fatty liver disease (Toppo et al., 2017).

4. Gene Expression Influence in Cerebral Ischemia

Research has shown that Gardenin A affects gene expression profiles in the brain of rats with focal cerebral ischemia. This suggests a possible pharmacological mechanism for treating cerebral ischemia (Zhang et al., 2005).

5. Antiproliferative Activities

Gardenin A exhibits antiproliferative activities, particularly against leukemia cell lines. It induces apoptosis through multiple caspases, highlighting its potential as an anticancer agent (Cabrera et al., 2016).

properties

IUPAC Name

5-hydroxy-6,7,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c1-24-13-7-10(8-14(25-2)17(13)26-3)12-9-11(22)15-16(23)19(27-4)21(29-6)20(28-5)18(15)30-12/h7-9,23H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBFFYQCZCKSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175417
Record name Gardenin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gardenin A

CAS RN

21187-73-5
Record name Gardenin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021187735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gardenin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gardenin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GARDENIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24J0W87Z43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
311
Citations
AJ Alonso‐Castro, D Gasca‐Martínez… - Drug Development …, 2020 - Wiley Online Library
This work describes the neuropharmacological (sedative, anxiolytic, antidepressant, and anticonvulsant) actions of Gardenin A (GA) (0.1–25 mg/kg po), a flavonoid found in medicinal …
Number of citations: 11 onlinelibrary.wiley.com
SP Chiu, MJ Wu, PY Chen, YR Ho, MH Tai… - Journal of agricultural …, 2013 - ACS Publications
… The results of this study showed that 5-demethylnobiletin and gardenin A (10… gardenin A-induced neurite outgrowth was not affected. Treatment with 5-demethylnobiletin and gardenin A …
Number of citations: 32 pubs.acs.org
E Toppo, SS Darvin, S Esakkimuthu, A Stalin… - Chemico-biological …, 2017 - Elsevier
… Gardenin A is one of the polymethoxylated flavones found in dikamali gum at substantial … In this communication, we report the antihyperlipidemic and anti-NAFLD activities of Gardenin A …
Number of citations: 21 www.sciencedirect.com
J Zhang, F Wang, W Cai, Q Zhang, Y Liu… - Biomedical …, 2015 - Wiley Online Library
… Gardenin A is one of the less abundant hydroxylated … the in vivo metabolic fate of gardenin A in rat plasma and various … the in vivo metabolism of gardenin A. The study also provides a …
W Hack, N Gladen-Kolarsky, S Chatterjee, Q Lang… - bioRxiv, 2023 - biorxiv.org
… Gardenin A in treated animals. The study also showed excellent brain bioavailability of Gardenin A … lipid profile, possibly through interactions between Gardenin A with the lipid bilayer, …
Number of citations: 4 www.biorxiv.org
J Vijayalakshmi, SS Rajan… - … Section C: Crystal …, 1987 - scripts.iucr.org
… Gardenin A is the yellow crystalline component of the Dikamali gum, which is the resinous exudation of the leaf bud of Gardenia lucida Roxb. belonging to the NO Rubiaceae. The …
Number of citations: 8 scripts.iucr.org
L Suryanarayana, P Mounica, AS Prabhakar… - JPC–Journal of Planar …, 2012 - academia.edu
… Dikamaliartane A and Gardenin A were used as reference compounds in some experiments. The RF values of the reference compounds in different solvent systems are given in Table 2…
Number of citations: 6 www.academia.edu
RJ Cai, J Wei, FL Jing, GZ Zhao, Y Zhang - Tropical Journal of …, 2017 - ajol.info
Purpose: To identify the metabolites of gardenin A (GA) in rat liver microsomes (RLMs) using ultra-high performance liquid chromatography coupled with linear ion-trap Orbitrap mass …
Number of citations: 3 www.ajol.info
HM Abdallah, AM El-Halawany, KM Darwish… - Plants, 2022 - mdpi.com
… Gardenin A (GDA) was not tested before for its activity on SARS-CoV-2. It showed week activity on SARS-CoV-2 virus at non-cytotoxic concentrations in vitro with a significant selectivity …
Number of citations: 10 www.mdpi.com
WL Yang, SY Chen, CY Ho, GC Yen - Food & function, 2020 - pubs.rsc.org
… Our results showed that hesperetin and gardenin A dramatically suppressed ROS and IL-5 production through distinct pathways. Interestingly, hesperidin induced HO-1 expression …
Number of citations: 14 pubs.rsc.org

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